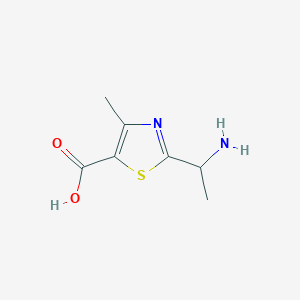

2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid

描述

属性

IUPAC Name |

2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3(8)6-9-4(2)5(12-6)7(10)11/h3H,8H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOQCHQIRBRFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiourea and α-Haloketone Cyclization Method

One of the most established routes involves the cyclization of thiourea derivatives with α-haloketones or α-haloesters to form the thiazole ring:

- Step 1: Reaction of thiourea with ethyl 2-chloroacetoacetate in ethanol under controlled temperature (40–70 °C) to form ethyl 2-amino-4-methylthiazole-5-carboxylate intermediate.

- Step 2: Hydrolysis and subsequent modification to introduce the aminoethyl side chain at the 2-position.

This method is characterized by:

- Use of sodium carbonate as a mild base to facilitate the reaction.

- Reaction times of approximately 5 hours.

- High yield (>98%) and purity (melting point 172–173 °C) of the intermediate ester.

(Table 1 summarizes key reaction parameters from patent CN103664819A)

| Parameter | Value/Range | Notes |

|---|---|---|

| Solvent | Ethanol (10–35% solution) | Provides suitable medium |

| Base | Sodium carbonate | Weight ratio to α-haloketone: 0.01–0.1 |

| Temperature | 40–70 °C | Stepwise heating |

| Reaction time | 5–5.5 hours | Thermal insulation after addition |

| Yield | >98% | High efficiency |

| Product | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Intermediate for further steps |

- After isolation, the ester can be hydrolyzed to the free acid and then functionalized to introduce the 1-aminoethyl group.

Halogenation and Cyclization One-Pot Method

An efficient one-pot synthesis involves:

- Bromination of acetoacetate derivatives using N-bromosuccinimide (NBS) in solvents such as tetrahydrofuran and water.

- Subsequent cyclization with thiourea or substituted thioureas under heating to form 2-substituted amino-4-methylthiazole-5-carboxylate salts.

- Basification and purification to yield the target compound.

Advantages:

- Simplifies bromination and cyclization into a single reaction vessel.

- Good product purity and yield.

- Structural diversity possible by varying thiourea derivatives.

This method is detailed in patent CN102079732B and is notable for its operational simplicity and scalability.

Amide Coupling and Functional Group Transformations

For derivatives such as 2-aminothiazole-5-carboxamides, a method involves:

- Conversion of 2-aminothiazole-5-carboxylic acid to acid chlorides.

- Coupling with amines under base catalysis.

- Deprotection steps as needed.

Though this approach is more common for amide derivatives, it informs strategies for side-chain introduction and functionalization of the thiazole ring.

Detailed Synthetic Route Example

A representative synthetic route for 2-(1-aminoethyl)-4-methylthiazole-5-carboxylic acid:

Synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate:

- React thiourea with ethyl 2-chloroacetoacetate in ethanol with sodium carbonate at 40–70 °C for ~5 hours.

- Isolate the ester intermediate by filtration and drying.

-

- Treat the ester with aqueous base (e.g., NaOH) to convert to 2-amino-4-methylthiazole-5-carboxylic acid.

Introduction of the 1-aminoethyl group:

- Perform reductive amination or nucleophilic substitution on the 2-position amino group with a suitable precursor (e.g., acetaldehyde and ammonia or amine source) to install the 1-aminoethyl side chain.

-

- Adjust pH to precipitate the product.

- Recrystallize or chromatograph to achieve purity >95%.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thiourea + α-haloketone cyclization | Thiourea, ethyl 2-chloroacetoacetate, Na2CO3 | 40–70 °C, 5 h, ethanol solvent | High yield, simple reagents | Requires ester hydrolysis step |

| One-pot bromination + cyclization | Acetoacetate, NBS, thiourea | THF/H2O, heating | Simplified process, scalable | Requires careful control of bromination |

| Amide coupling (for derivatives) | Acid chloride, amines, base | Ambient to moderate temp | Versatile for amide derivatives | Multi-step, protective groups needed |

Research Findings and Notes

- The one-pot bromination and cyclization method provides a streamlined synthesis with fewer purification steps and good yields, suitable for producing structurally diverse thiazole derivatives with potential pharmaceutical applications.

- The thiourea cyclization method remains a gold standard for producing the ethyl ester intermediate with excellent purity and yield, facilitating subsequent functionalization.

- Functionalization at the 2-position to introduce the aminoethyl group often involves reductive amination or nucleophilic substitution, requiring careful control to avoid side reactions.

- Purity above 95% is typically achieved by filtration, recrystallization, and pH adjustment techniques.

化学反应分析

2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring, using reagents like alkyl halides or acyl chlorides. These reactions can produce a variety of substituted thiazole derivatives.

科学研究应用

2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative with a unique heterocyclic structure containing both sulfur and nitrogen atoms in its ring. The molecular weight of the compound is approximately 158.18 g/mol. It is known for its potential biological activities and applications in medicinal chemistry and often exists as a hydrochloride salt to increase its solubility and stability.

Scientific Research Applications

This compound and its derivatives have a range of applications across various fields. Research indicates it exhibits notable biological activities, including:

- Antimicrobial Properties: Thiazole derivatives have demonstrated antibacterial activity against Mycobacterium tuberculosis. One study of 2-aminothiazole series exhibited effective antibacterial activity, suggesting this compound may possess similar antimicrobial properties due to its structural characteristics.

- Anticancer Potential: Compounds structurally related to this compound have shown promising results against various cancer cell lines. Derivatives tested against HepG2 liver cancer cells exhibited significant cytotoxic effects, and other derivatives have shown antiproliferative effects on human K563 leukemia cells .

- Enzyme Inhibition: (S)-2-(1-Aminoethyl)thiazole-5-carboxylic acid may interact with biological targets such as enzymes or receptors, modulating their activity.

Case Studies

- Antitubercular Activity: In a comparative study of thiazole derivatives against Mycobacterium tuberculosis, modifications at the C-2 position were crucial for maintaining antibacterial efficacy. One analog demonstrated a MIC of 4.5 μM against resistant strains, underscoring the potential of thiazole-based compounds in treating tuberculosis. Methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H 37R v with an MIC of 0.06 µg/ml (240 nM) .

- Anticancer Activity: A thiazolyl Schiff base displayed good activity towards hepatocellular carcinoma .

- (S)-2-(1-Aminoethyl)thiazole-5-carboxylic acid: demonstrated effective antibacterial activity against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MIC).

Data Tables

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| GK-20 | 0.45 | Xanthine oxidase |

| Pathogen | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | 4.5 |

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HepG2 | 0.06 | Antitumor |

| K563 (leukemia) | Varies | Anti-proliferative |

作用机制

The mechanism of action of 2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally and Functionally Related Thiazole Derivatives

Structural Analogues and Substituent Effects

The biological activity of thiazole derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Pharmacokinetic and Pharmacodynamic Profiles

- Febuxostat : High oral bioavailability (>80%) and long half-life (~5–8 hours) make it suitable for once-daily dosing in gout treatment .

- Indol-2-yl Derivatives : Despite moderate in vitro IC50 values, these compounds show superior in vivo uric acid-lowering effects due to favorable absorption and metabolic stability .

- 2-(1-Aminoethyl) Derivative: No pharmacokinetic data are available, but the aminoethyl group may enhance solubility compared to hydrophobic substituents (e.g., isobutoxyphenyl in febuxostat).

生物活性

2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid, also known as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various pathogens and diseases, particularly in the context of antibacterial and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including mechanisms of action, case studies, and relevant data.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to:

- Inhibit Bacterial Growth : It interferes with essential metabolic processes in bacteria, leading to growth inhibition. For instance, it has demonstrated activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved in various analogs .

- Induce Apoptosis in Cancer Cells : The compound may activate specific signaling pathways that lead to programmed cell death in cancerous cells.

Antibacterial Activity

A significant body of research indicates that this compound possesses notable antibacterial properties. Key findings include:

- Activity Against Mycobacterium tuberculosis : Studies have shown that derivatives of this compound exhibit strong antibacterial activity against M. tuberculosis, with MIC values as low as 0.06 µg/ml .

- Selectivity : Certain analogs have been identified as selective for mycobacterial species over other bacteria, indicating potential for targeted therapy .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which can contribute to its therapeutic effects by mitigating oxidative stress in cells:

- Xanthine Oxidase Inhibition : Some derivatives have shown moderate inhibition of xanthine oxidase, an enzyme involved in uric acid production, which is linked to conditions like gout . For example, compounds derived from this thiazole exhibited IC50 values ranging from 3.6 to 9.9 μM for xanthine oxidase inhibition.

Case Study 1: Antitubercular Activity

In a study focused on a series of thiazole derivatives, researchers synthesized and evaluated the activity of this compound against M. tuberculosis. The results indicated:

- Effective Inhibition : A representative analog showed rapid bactericidal activity against replicating M. tuberculosis.

- Mechanism Insights : The mode of action was determined not to involve iron chelation but rather direct interaction with bacterial metabolic pathways .

Case Study 2: Cancer Cell Apoptosis

Research on the anticancer properties of thiazole derivatives revealed that this compound can induce apoptosis in cancer cells:

- Signaling Pathway Activation : The compound activates specific apoptotic signaling pathways, leading to increased cell death in cancerous tissues.

Data Tables

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-aminoethyl)-4-methylthiazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves cyclization of thiazole precursors followed by functional group modifications. For example, hydrolysis of ethyl 2-(1-aminoethyl)thiazole-5-carboxylate derivatives under acidic (e.g., 6M HCl, reflux) or basic (e.g., 10% NaOH in aqueous ethanol) conditions yields the carboxylic acid form. Acidic hydrolysis achieves higher yields (85–90%) compared to basic conditions (78%) due to better control of side reactions .

- Key Considerations : Optimize temperature, solvent (e.g., methanol/water mixtures), and catalyst use to minimize byproducts like dimerization or oxidation.

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the planar arrangement of the thiazole and aromatic rings, as well as hydrogen-bonding patterns. For instance, SCXRD at 296 K confirmed near co-planarity (dihedral angle: 2.4°) between the thiazole and phenyl rings in related compounds, with carboxyl groups aligning within 0.6° of the thiazole plane .

- Complementary Techniques : Use NMR (¹H/¹³C) to verify substituent positions and FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

Q. What strategies are recommended for determining the physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodology :

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) with HPLC quantification.

- pKa : Use potentiometric titration or UV-spectrophotometric methods in aqueous/organic solvent mixtures.

- Data Interpretation : Thiazole derivatives often exhibit pH-dependent solubility due to ionization of the carboxylic acid group (predicted pKa ~3–4) .

Advanced Research Questions

Q. How can researchers investigate the biological target interactions of this compound, and what binding assays are suitable?

- Methodology :

- In Silico Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., xanthine oxidase for gout therapy). For example, pyridine solvates of analogous compounds show π-π stacking (3.75 Å) and hydrogen bonding (O–H⋯N) in crystal structures, suggesting potential binding motifs .

- In Vitro Assays : Employ surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics.

- Validation : Cross-reference computational predictions with enzymatic inhibition assays (e.g., IC₅₀ determination).

Q. What are the primary degradation pathways of this compound under forced stress conditions, and how can degradation products be characterized?

- Methodology : Conduct forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) followed by LC-MS/MS analysis. For example, related thiazole-carboxylic acids degrade via ester hydrolysis (e.g., methyl ester → carboxylic acid) and dimerization under oxidative conditions .

- Analytical Workflow : Use high-resolution mass spectrometry (HRMS) to identify degradation products and NMR to confirm structural changes.

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

- Methodology :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability.

- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。